1-(Morpholine-4-sulfonyl)-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Morpholine-4-sulfonyl)-L-proline is a compound that features a morpholine ring attached to a sulfonyl group, which is further connected to an L-proline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Morpholine-4-sulfonyl)-L-proline typically involves the reaction of morpholine with sulfonyl chloride to form morpholine-4-sulfonyl chloride. This intermediate is then reacted with L-proline under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste .
Chemical Reactions Analysis
Types of Reactions
1-(Morpholine-4-sulfonyl)-L-proline can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form morpholine derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions to form different sulfonamide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced morpholine compounds, and various sulfonamide derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Morpholine-4-sulfonyl)-L-proline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes and as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of 1-(Morpholine-4-sulfonyl)-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the morpholine ring can interact with various biological pathways, modulating their function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(Morpholine-4-sulfonyl)-L-proline include:
Morpholine-4-sulfonyl chloride: A precursor in the synthesis of this compound.
L-proline derivatives: Compounds with similar proline moieties but different functional groups attached.
Sulfonamide derivatives: Compounds with sulfonyl groups attached to various amines.
Uniqueness
This compound is unique due to its combination of a morpholine ring and an L-proline moiety, which imparts specific chemical and biological properties.
Properties
CAS No. |
821800-14-0 |
---|---|
Molecular Formula |
C9H16N2O5S |
Molecular Weight |
264.30 g/mol |
IUPAC Name |
(2S)-1-morpholin-4-ylsulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H16N2O5S/c12-9(13)8-2-1-3-11(8)17(14,15)10-4-6-16-7-5-10/h8H,1-7H2,(H,12,13)/t8-/m0/s1 |
InChI Key |
WVNPQTRPVNQHRE-QMMMGPOBSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)S(=O)(=O)N2CCOCC2)C(=O)O |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)N2CCOCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.